molecular formula C19H26BN3O2 B1401465 (E)-[3-(1H-imidazol-1-yl)propyl]({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene})amine CAS No. 2096353-54-5

(E)-[3-(1H-imidazol-1-yl)propyl]({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene})amine

Cat. No.: B1401465
CAS No.: 2096353-54-5
M. Wt: 339.2 g/mol
InChI Key: JLISNACBKHYCAI-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

  • Phosphodiesterase Inhibition and Antimicrobial Activities : A study by Bukhari et al. (2013) synthesized a series of compounds including derivatives of (E)-[3-(1H-imidazol-1-yl)propyl] for evaluating their phosphodiesterase inhibition and antimicrobial activities. This research contributes to understanding the therapeutic potential of these compounds in treating diseases related to phosphodiesterase activity and microbial infections.

  • Synthesis of Impromidine-Type Histamine H2 Receptor Agonists : Sellier et al. (1992) focused on synthesizing (Z)- and (E)-3-(1H-imidazol-4-yl)-2-propenamine and related compounds for their role in creating impromidine-type histamine H2 receptor agonists, highlighting their importance in developing drugs targeting histamine receptors (Sellier et al., 1992).

  • Spectroscopic and Thermodynamic Properties Analysis : The work by Uppal et al. (2019) explored the spectroscopic and thermodynamic properties of a related compound, providing insight into its molecular stability and potential application in material sciences (Uppal et al., 2019).

  • Synthesis of Schiff Bases for Complexation Studies : Pařík and Chlupatý (2014) investigated the synthesis of new imines and bisimines derived from similar compounds for their structural studies and complexation stability constants, contributing to the field of coordination chemistry (Pařík & Chlupatý, 2014).

  • Radioligand Synthesis for Clinical PET Studies : Iwata et al. (2000) synthesized a potential histamine H3 receptor ligand labeled with 18F, used in clinical PET studies. This research is significant for developing diagnostic tools in medical imaging (Iwata et al., 2000).

  • Detection of Hydrogen Peroxide Vapor : Fu et al. (2016) utilized derivatives of the compound in developing an organic thin-film fluorescence probe for detecting hydrogen peroxide vapor, which is crucial for explosive detection (Fu et al., 2016).

Mechanism of Action

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Safety and Hazards

Imidazole compounds can cause severe skin burns and eye damage .

Future Directions

Public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems . In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26BN3O2/c1-18(2)19(3,4)25-20(24-18)17-8-6-16(7-9-17)14-21-10-5-12-23-13-11-22-15-23/h6-9,11,13-15H,5,10,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLISNACBKHYCAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=NCCCN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-[3-(1H-imidazol-1-yl)propyl]({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene})amine
Reactant of Route 2
Reactant of Route 2
(E)-[3-(1H-imidazol-1-yl)propyl]({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene})amine
Reactant of Route 3
Reactant of Route 3
(E)-[3-(1H-imidazol-1-yl)propyl]({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene})amine
Reactant of Route 4
(E)-[3-(1H-imidazol-1-yl)propyl]({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene})amine
Reactant of Route 5
(E)-[3-(1H-imidazol-1-yl)propyl]({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene})amine
Reactant of Route 6
(E)-[3-(1H-imidazol-1-yl)propyl]({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene})amine

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